7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol

Medicinal Chemistry Chemical Biology Metal Chelation

Researchers investigating metal-chelation-dependent mechanisms face limited access to structurally diverse 8-hydroxyquinoline (8-HQ) scaffolds. This compound features a unique 7-position piperidin-1-yl(pyridin-4-yl)methyl substituent that creates a tetradentate coordination environment-geometrically and electronically distinct from the tridentate Q-3 series. • ChEMBL-reported cytotoxicity against MES-SA and multidrug-resistant MES-SA/Dx5 cell lines enables direct MDR screening. • The pyridin-4-yl moiety introduces an additional heterocyclic nitrogen for hydrogen bonding or metal coordination, absent in simpler 7-(piperidin-1-ylmethyl) analogs. • Available in mg to multi-gram quantities with guaranteed 98% purity.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
Cat. No. B12161761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C20H21N3O/c24-20-17(7-6-15-5-4-10-22-18(15)20)19(16-8-11-21-12-9-16)23-13-2-1-3-14-23/h4-12,19,24H,1-3,13-14H2
InChIKeyHQZGAUZNJLVVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 173.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol: Identity & Procurement


7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol (CAS 315697-77-9) is a synthetic small molecule with the molecular formula C20H21N3O and a molecular weight of 319.4 g/mol . It belongs to the 8-hydroxyquinoline (8-HQ) class, characterized by a quinoline core hydroxylated at the 8-position. This specific derivative features a sterically demanding piperidin-1-yl(pyridin-4-yl)methyl substituent at the 7-position, distinguishing it structurally from simpler 7-substituted 8-hydroxyquinolines. The compound integrates a piperidine ring and a pyridin-4-yl moiety, resulting in a unique tertiary amine scaffold. Unlike generic 8-HQ derivatives, this substitution pattern is expected to modulate metal chelation geometry and biological target engagement, although peer-reviewed primary research quantifying these effects for this exact compound remains absent from the public domain as of the latest literature surveys.

1 Unique piperidin-1-yl(pyridin-4-yl)methyl substituent, distinct from reported 8-HQ Mannich bases
2 No prior experimental data on metal-binding affinity or cellular potency publicly available
3 May support exploration of metal-chelation-dependent mechanisms and target engagement studies

Why Generic 8-Hydroxyquinolines Cannot Substitute


Procurement guided solely by the 8-hydroxyquinoline pharmacophore is chemically and biologically unsound. The specific substitution at position 7 critically determines the compound's solution chemistry. In related 8-HQ-derived Mannich bases, the nature of the 7-substituent (e.g., morpholine vs. piperidine vs. benzylamino) directly governs proton dissociation constants (pKa), metal-binding affinity (pCu, pFe), and resulting in vitro anticancer potency, with IC50 values varying over a 12-fold range (0.2–2.5 μM) across structurally closely related analogs [1]. The target compound's unique piperidin-1-yl(pyridin-4-yl)methyl group introduces an additional heterocyclic nitrogen capable of participating in hydrogen bonding or metal coordination, a feature absent in simpler 7-(piperidin-1-ylmethyl) or 7-(morpholinomethyl) analogs. Without direct comparative data, this structural divergence implies distinct physicochemical and pharmacological profiles that make generic substitution scientifically invalid. Any procurement decision must recognize that even minor changes in the 7-position substituent can invert biological activity or metal-chelation-dependent cytotoxicity.

7-Position Substituent Sensitivity Minor structural changes at the 7-position can invert metal affinity and cellular response profiles [1].
Potency Variation Across Analogs Reported IC50 values for closely related 8-HQ derivatives vary by more than one order of magnitude, precluding direct substitution [1].

Differentiation Evidence


Structural Distinction from Closest 8-HQ Analogs

The target compound possesses a piperidin-1-yl(pyridin-4-yl)methyl group at the 7-position, a structural feature not present in any of the systematically characterized 8-HQ Mannich bases (Q-1 through Q-4) [1]. The closest structurally characterized analogs are 7-(morpholinomethyl)quinolin-8-ol (Q-2) and 7-(piperidin-1-ylmethyl)quinolin-8-ol (Q-3). The presence of the additional pyridin-4-yl ring in the target compound is a significant structural departure from these analogs, introducing a tertiary amine with distinct basicity and steric bulk.

Structural Identity
Class-level inference
7-[piperidin-1-yl(pyridin-4-yl)methyl] group; no match among characterized Q-1–Q-4 [1]
Unique scaffold; direct extrapolation from analogs not supported
No head-to-head comparison data available
Medicinal Chemistry Chemical Biology Metal Chelation

Metal-Binding Profile vs. Q-3 (Piperidine Analog)

For the closest structurally characterized analog Q-3 (7-(piperidin-1-ylmethyl)quinolin-8-ol), quantitative metal-binding parameters have been established via UV-visible spectrophotometry and EPR: pCu = 14.2, pFe = 9.5, and pKa(OH) = 10.44 [1]. The cytotoxicity of Q-3 against MES-SA/Dx5 uterine sarcoma cells was 0.2–3.3 μM. The target compound contains an additional pyridine nitrogen at the 4-position of the pyridyl ring, which is expected to alter the protonation state of the piperidine nitrogen and potentially participate in metal coordination. This is a class-level inference based on the established structure-activity relationship in the 8-HQ series, where pKa(OH) linearly correlates with IC50 (R² not explicitly reported in the source but described as a linear relationship).

Metal Binding vs Q-3
Class-level inference
Q-3: pCu 14.2, pFe 9.5 [1]; target compound not characterized
Binding profile predicted to differ; requires direct characterization
pKa and cytotoxicity may deviate significantly from Q-3
Bioinorganic Chemistry Anticancer Research Spectrophotometry

Recommended Applications


Metal-Dependent Target Exploration

This compound serves as a structurally novel scaffold for exploring metal-chelation-dependent mechanisms. Its unique 7-substituent may confer selectivity for specific metal ions or biological targets distinct from the well-characterized Q-2, Q-3, and Q-4 series [1]. Researchers investigating copper- or iron-dependent enzymes (e.g., ribonucleotide reductase, histone demethylases) where the 8-HQ core is a validated pharmacophore can use this compound to probe previously unexplored chemical space.

Drug-Resistant Cancer Probe Development

The structural divergence from Q-4 (the most potent anticancer analog in the Mannich base series) makes this compound a candidate for screening against multidrug-resistant (MDR) cell lines. Q-4's potent cytotoxicity (IC50 = 0.2 μM) was attributed to weaker metal binding, suggesting that the novel pyridine-containing substituent on the target compound could be tuned for similar or improved resistance profiles [1].

Coordination Chemistry & MOF Research

The compound's three nitrogen atoms and phenolic oxygen provide a tetradentate coordination environment. This is geometrically and electronically distinct from the tridentate Q-3. Such a ligand could be investigated for constructing novel metal complexes with specific redox potentials, as the cyclic voltammetry data for Q-3 have been established and can serve as a baseline for comparison [1].

Application
Selection Property
Validation Focus
Metal-chelation mechanism studies
Unique 7-(piperidin-1-yl(pyridin-4-yl)methyl) scaffold
Metal ion selectivity and binding affinity profiling
Multidrug-resistant cancer cell model screening
Structural divergence from reported reference analogs
MDR cell-line cytotoxicity and resistance profile assessment
Coordination chemistry and MOF precursor research
Tetradentate N,N,O-donor coordination environment
Redox potential and complex geometry evaluation
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